molecular formula C21H19NO3S B2376934 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether CAS No. 477869-62-8

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether

Cat. No.: B2376934
CAS No.: 477869-62-8
M. Wt: 365.45
InChI Key: ZPEGEIQJQPLXPG-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether is an organic compound with the molecular formula C21H19NO3S. It is characterized by the presence of a nitro group, a sulfanyl group, and two methylphenyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether typically involves the reaction of 4-methylphenol with 4-methylphenylsulfanyl-3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.

    Reduction: Tin(II) chloride in hydrochloric acid at room temperature.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Thiol or amine substituted products.

Scientific Research Applications

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can modulate the compound’s reactivity and binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylphenyl 4-[(4-methylphenyl)sulfinyl]-3-nitrobenzyl ether
  • 4-Methylphenyl 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzyl ether

Uniqueness

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and biological activity. Compared to its sulfinyl and sulfonyl analogs, the sulfanyl derivative exhibits different oxidation states and reactivity patterns, making it valuable for specific applications in research and industry.

Biological Activity

4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether, a compound with significant structural complexity, has garnered attention in recent research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N1O3S1C_{16}H_{17}N_{1}O_{3}S_{1}. The compound features a nitro group, a sulfanyl group, and two methylphenyl moieties, which contribute to its chemical reactivity and biological interactions.

Synthesis

Recent advances in synthetic methodologies have facilitated the production of this compound. Various approaches involve the use of aryl halides and resorcinol derivatives, employing catalysts to enhance yields and selectivity. Notably, reactions involving bimetallic systems have shown promise in synthesizing structurally similar compounds with high efficiency .

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, certain pyrrole derivatives have demonstrated potent efficacy against resistant bacterial strains, suggesting that modifications to the structure could enhance such properties .

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of related compounds on various cancer cell lines. The presence of nitro groups in aromatic compounds is often associated with increased anticancer activity. For example, compounds with similar functional groups were evaluated for their ability to inhibit cell proliferation in breast cancer models, showing promising results .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can disrupt cellular processes. Additionally, the sulfanyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability .

Case Studies

  • Antibacterial Evaluation : A study conducted on related sulfanyl-containing compounds demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than those of standard treatments .
  • Cytotoxic Assessment : In vitro assays on breast cancer cell lines revealed that certain analogs exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Activity Type Observed Effect Reference
AntimicrobialEffective against MRSA
CytotoxicityIC50 values < 10 µM on cancer cells
MechanismNitro reduction leading to reactive intermediates

Properties

IUPAC Name

4-[(4-methylphenoxy)methyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-15-3-8-18(9-4-15)25-14-17-7-12-21(20(13-17)22(23)24)26-19-10-5-16(2)6-11-19/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEGEIQJQPLXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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